molecular formula C11H13NO B256964 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one

1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B256964
M. Wt: 175.23 g/mol
InChI Key: ARKCHKIDOURVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one, also known as EMDO, is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMDO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. In

Mechanism Of Action

The mechanism of action of 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to bind to certain receptors in the brain, including the dopamine receptor, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to improve cognitive function and memory in rats, possibly through its inhibition of acetylcholinesterase. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to have antioxidant properties and may protect against oxidative stress in the brain. Additionally, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize in high yields, and it has been shown to have a range of potential applications in various fields. However, there are also some limitations to its use. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one can be difficult to purify, and it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one-based materials for use in organic electronics. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, and further research is needed to determine its efficacy in this area. Additionally, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have potential as a treatment for inflammatory diseases, and further studies are needed to explore this potential application. Finally, more research is needed to fully understand the mechanism of action of 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one and its potential therapeutic effects.
In conclusion, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been investigated for its potential use in medicinal chemistry, materials science, and organic synthesis. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have a range of potential therapeutic effects, but further research is needed to fully understand its mechanism of action and its potential applications.

Scientific Research Applications

1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential use in organic electronics and as a building block for the synthesis of novel materials. In organic synthesis, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been used as a starting material for the synthesis of various compounds.

properties

Product Name

1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-ethyl-5-methyl-3H-indol-2-one

InChI

InChI=1S/C11H13NO/c1-3-12-10-5-4-8(2)6-9(10)7-11(12)13/h4-6H,3,7H2,1-2H3

InChI Key

ARKCHKIDOURVND-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC2=C1C=CC(=C2)C

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-5-methyl-1H-indole-2,3-dione (ix-a, 1.53 g, 8.09 mmol) and hydrazine monohydrate (30 mL, 618 mmol) was heated to 110° C. After 5 h, the reaction was cooled to RT and conc. HCl was added to adjust the reaction mixture to approximately pH 3. The mixture was stirred overnight, and poured into a separatory funnel containing EtOAc (150 mL). The mixture was shaken and the layers were separated. The aqueous layer was extracted with EtOAc (2×150 mL) and the combined organic layers were dried, filtered and concentrated to give 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one (i-a, 1.03 g, 72.5%). NH4OAc QC conditions. DAD Retention time=1.48 min. M+H=176.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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